molecular formula C14H16ClN3O5S2 B2564141 2-((1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole CAS No. 2320668-03-7

2-((1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

Cat. No. B2564141
CAS RN: 2320668-03-7
M. Wt: 405.87
InChI Key: NMSYCYGFTJMLGR-UHFFFAOYSA-N
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Description

The compound "2-((1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole" is not directly discussed in the provided papers. However, the papers do provide valuable information on a related compound, imidazole-1-sulfonyl azide, which is used as a diazotransfer reagent. This reagent is crucial for the synthesis of various azide and diazo compounds, which are key intermediates in the production of many pharmaceuticals, agrochemicals, and dyes .

Synthesis Analysis

The synthesis of imidazole-1-sulfonyl azide hydrochloride is reported to be efficient, cost-effective, and scalable. It can be prepared from inexpensive materials through a one-pot reaction and is shelf-stable in its crystalline form . An updated synthesis method for the hydrogen sulfate salt of imidazole-1-sulfonyl azide has been developed to avoid the stability and detonation risks associated with the parent compound and its HCl salt. This new procedure allows for the large-scale production of the hydrogen sulfate salt, which is preferred for diazo transfer due to its increased stability .

Molecular Structure Analysis

The solid-state structures of imidazole-1-sulfonyl azide salts, including the chloride and the less sensitive hydrogen sulfate, have been determined through single-crystal X-ray diffraction. This analysis provides insight into the different properties of these materials, which is essential for understanding their reactivity and stability .

Chemical Reactions Analysis

Imidazole-1-sulfonyl azide and its salts are primarily used for diazo-transfer reactions. These reactions are important for converting primary amines into azides and activated methylene substrates into diazo compounds. The reagents have been shown to be as effective as triflyl azide, which is a commonly used diazo donor .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole-1-sulfonyl azide salts have been extensively studied due to their impact sensitivity. Several different salts have been prepared and their sensitivities to heat, impact, friction, and electrostatic discharge have been quantitatively determined. Some of these salts, such as the hydrogen sulfate, are found to be less sensitive and therefore safer to handle than the hydrochloride salt .

Scientific Research Applications

Synthesis and Biological Activity

Several studies have focused on the synthesis of compounds with potential biological activities, such as antiulcer, antimicrobial, and antitubercular agents. For instance, new imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antisecretory and cytoprotective antiulcer agents, demonstrating cytoprotective properties in ethanol and HCl models, though they did not display significant antisecretory activity (Starrett et al., 1989). Similarly, N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide and sulfonamide derivatives have been synthesized and evaluated for their in vitro antibacterial, antifungal, and antitubercular activities, with some compounds showing significant activity against Mycobacterium tuberculosis H37Rv strain (Ranjith et al., 2014).

Catalysis and Green Chemistry

The use of specific catalysts for the synthesis of heterocyclic compounds has been explored, highlighting the importance of green chemistry approaches. For example, disulfonic acid imidazolium chloroaluminate was applied as a new acidic and heterogeneous catalyst for the efficient synthesis of pyrano[2,3-c]pyrazoles under solvent-free conditions (Moosavi‐Zare et al., 2013). This approach demonstrates the potential for environmentally friendly synthesis methods in the development of new chemical entities.

Chemical Degradation and Environmental Applications

Research has also been conducted on the degradation of chemicals by microbial action, which has implications for environmental chemistry and bioremediation. A study on the degradation of chlorimuron-ethyl by Aspergillus niger highlighted the fungus's ability to degrade the herbicide to harvest energy, proposing a metabolic pathway for the degradation process (Sharma et al., 2012). This research underscores the potential of microorganisms in mitigating the environmental impact of chemical pollutants.

Future Directions

The future directions for the research and development of this compound could potentially involve the use of PROTAC technology, which has become a hot topic in the field of drug research and development . This technology allows for the quick and efficient synthesis of a large number of high-activity PROTAC bi-specific small molecules, thus greatly accelerating the process of drug R&D .

properties

IUPAC Name

2-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O5S2/c1-17-6-5-16-14(17)24(19,20)11-8-18(9-11)25(21,22)10-3-4-13(23-2)12(15)7-10/h3-7,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSYCYGFTJMLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

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